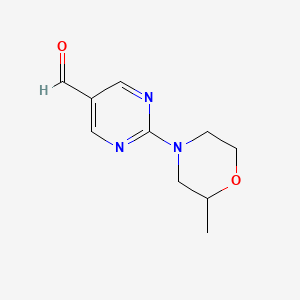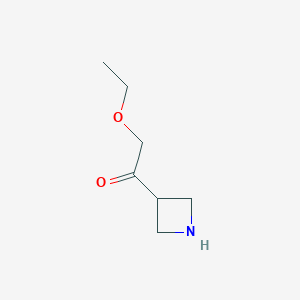![molecular formula C8H11ClN2S B13178101 4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is a chemical compound with the molecular formula C₈H₁₁ClN₂S and a molecular weight of 202.70 g/mol . This compound is a derivative of thiadiazole, a five-membered ring containing two nitrogen atoms and one sulfur atom. Thiadiazole derivatives are known for their diverse biological activities and applications in various fields.
準備方法
The synthesis of 4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves several steps. One common method includes the reaction of cyclobutylmethyl chloride with thiadiazole derivatives under specific conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of 4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The specific pathways involved depend on the biological activity being targeted .
類似化合物との比較
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including anti-inflammatory and antiviral effects.
1,2,5-Thiadiazole: Used in the development of new materials and as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific structural features, such as the chloromethyl and cyclobutyl groups, which confer distinct chemical and biological properties .
特性
分子式 |
C8H11ClN2S |
|---|---|
分子量 |
202.71 g/mol |
IUPAC名 |
4-[[1-(chloromethyl)cyclobutyl]methyl]thiadiazole |
InChI |
InChI=1S/C8H11ClN2S/c9-6-8(2-1-3-8)4-7-5-12-11-10-7/h5H,1-4,6H2 |
InChIキー |
DUVLJRCLHZXINR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CC2=CSN=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


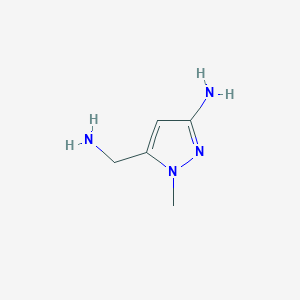
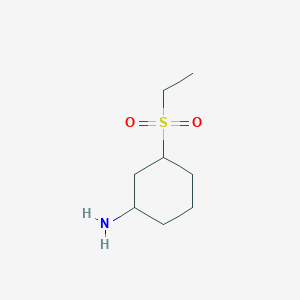
![2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13178034.png)
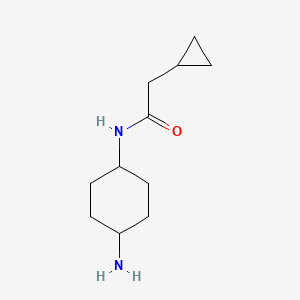
![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)
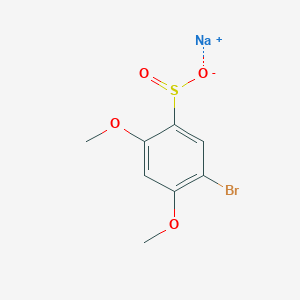
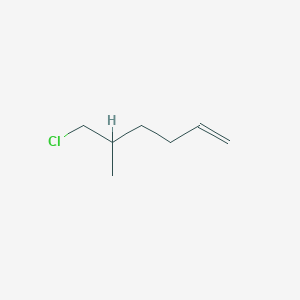



![N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13178110.png)
